(2R, 3R)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid
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Overview
Description
(2R, 3R)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is significant in organic synthesis, particularly in the field of peptide synthesis, due to its stability and ease of deprotection under mild acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R, 3R)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3). The reaction is carried out in a mixed solvent of dioxane and water . The Boc group is introduced to the amino acid through this reaction, resulting in the formation of the Boc-protected amino acid.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R, 3R)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh
Substitution: Acidic conditions (e.g., hydrochloric acid, HCl)
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of free amino acids.
Scientific Research Applications
(2R, 3R)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of (2R, 3R)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group can be removed under mild acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- (2R, 3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid
- (2S, 3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid
- (1S, 4R)-(-)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid
Uniqueness
(2R, 3R)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid is unique due to its specific chiral configuration and the presence of the Boc-protected amino group. This configuration provides stability and ease of deprotection, making it highly valuable in peptide synthesis and other organic synthesis applications .
Properties
Molecular Formula |
C15H21NO4 |
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Molecular Weight |
279.33 g/mol |
IUPAC Name |
(2R,3R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-10(13(17)18)12(11-8-6-5-7-9-11)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/t10-,12-/m1/s1 |
InChI Key |
RPHRJSPXJCPPIP-ZYHUDNBSSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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